n,n'-(Propane-1,3-diyl)diacrylamide n,n'-(Propane-1,3-diyl)diacrylamide
Brand Name: Vulcanchem
CAS No.: 4887-13-2
VCID: VC8428374
InChI: InChI=1S/C9H14N2O2/c1-3-8(12)10-6-5-7-11-9(13)4-2/h3-4H,1-2,5-7H2,(H,10,12)(H,11,13)
SMILES: C=CC(=O)NCCCNC(=O)C=C
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

n,n'-(Propane-1,3-diyl)diacrylamide

CAS No.: 4887-13-2

Cat. No.: VC8428374

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

n,n'-(Propane-1,3-diyl)diacrylamide - 4887-13-2

Specification

CAS No. 4887-13-2
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name N-[3-(prop-2-enoylamino)propyl]prop-2-enamide
Standard InChI InChI=1S/C9H14N2O2/c1-3-8(12)10-6-5-7-11-9(13)4-2/h3-4H,1-2,5-7H2,(H,10,12)(H,11,13)
Standard InChI Key GJQRYIOSVPEUQJ-UHFFFAOYSA-N
SMILES C=CC(=O)NCCCNC(=O)C=C
Canonical SMILES C=CC(=O)NCCCNC(=O)C=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N'-(Propane-1,3-diyl)diacrylamide consists of a central propane-1,3-diyl chain (CH2CH2CH2-\text{CH}_2-\text{CH}_2-\text{CH}_2-) flanked by two acrylamide groups (CH2=CHC(=O)NH\text{CH}_2=\text{CH}-\text{C}(=\text{O})-\text{NH}-) at the terminal nitrogen atoms. The planar geometry of the acrylamide groups facilitates π\pi-stacking interactions, while the propane spacer introduces conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2
Molecular Weight182.220 g/mol
Exact Mass182.106 g/mol
LogP (Partition Coefficient)0.7627
Polar Surface Area58.20 Ų

The LogP value indicates moderate hydrophobicity, suggesting compatibility with both aqueous and organic phases in polymerization systems .

Spectroscopic and Crystallographic Data

Synthesis and Industrial Production

Conventional Synthesis Routes

The synthesis typically involves a two-step process:

  • Condensation Reaction: 1,3-Diaminopropane reacts with acryloyl chloride in a base-mediated environment to form the diacrylamide. This method mirrors the synthesis of N,N'-(propane-1,3-diyl)dibenzamide (PDBA), where benzoyl chloride reacts with 1,3-diaminopropane under alkaline conditions .

  • Purification: Crude product is recrystallized from ethanol-toluene mixtures to yield pure N,N'-(Propane-1,3-diyl)diacrylamide .

Critical Parameters:

  • Temperature control (<10°C) to prevent premature polymerization .

  • Stoichiometric excess of acryloyl chloride to ensure complete diamine conversion .

Alternative Methodologies

Recent advances employ enzymatic catalysis or green solvents to enhance sustainability. For example, lipase-mediated acrylation of 1,3-diaminopropane in ionic liquids has shown promise, reducing byproduct formation .

Applications in Polymer Science and Materials Engineering

Crosslinking in Hydrogels

The compound’s bifunctionality enables covalent crosslinking in polyacrylamide hydrogels, enhancing mechanical strength and swelling capacity. Applications include:

  • Drug Delivery Systems: Tunable pore sizes facilitate controlled release kinetics .

  • Tissue Engineering Scaffolds: Biocompatibility with mammalian cells supports regenerative medicine .

Surface Functionalization

N,N'-(Propane-1,3-diyl)diacrylamide grafts onto polymer surfaces via UV-initiated polymerization, imparting hydrophilicity or reactivity for biosensor fabrication .

Recent Research and Future Directions

Conformational Studies

Computational models (e.g., B3LYP/6-311+G(2d,p)) predict that the tttt (all-trans) conformation is energetically favorable, but crystal packing forces may stabilize alternative conformations . Such insights guide the design of thermally stable polymers.

Biotechnological Innovations

Metabolic engineering of Escherichia coli to produce 1,3-diaminopropane—a precursor—highlights potential for bio-based synthesis routes, reducing reliance on petrochemical feedstocks .

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